Sarkomycin
Descripción
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
11031-48-4 |
|---|---|
Fórmula molecular |
C7H8O3 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
(1S)-2-methylidene-3-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H8O3/c1-4-5(7(9)10)2-3-6(4)8/h5H,1-3H2,(H,9,10)/t5-/m0/s1 |
Clave InChI |
ILFPCMXTASDZKM-YFKPBYRVSA-N |
SMILES |
C=C1C(CCC1=O)C(=O)O |
SMILES isomérico |
C=C1[C@H](CCC1=O)C(=O)O |
SMILES canónico |
C=C1C(CCC1=O)C(=O)O |
Otros números CAS |
11031-48-4 |
Números CAS relacionados |
874-21-5 (hydrochloride salt) |
Sinónimos |
sarkomycin A sarkomycin A, sodium salt |
Origen del producto |
United States |
Aplicaciones Científicas De Investigación
Introduction to Sarkomycin
This compound, a compound isolated from the Streptomyces strain in 1953, is recognized as one of the earliest antitumor agents. Despite its historical significance, it has not progressed to clinical application. However, it has played a pivotal role in the development of subsequent cancer therapies and continues to be a subject of research due to its biological properties.
Historical Context
This compound was among the first compounds studied for its potential in cancer treatment. Although it did not reach clinical use, its discovery marked the beginning of extensive research into microbial secondary metabolites as sources for anticancer drugs. This led to the identification and development of various other agents that are now standard in oncology .
Current Research Directions
Recent studies have focused on the structural characteristics of this compound and its analogs, investigating their potential for modification to enhance efficacy and reduce toxicity. Research has also explored the compound's role in understanding cancer biology, particularly in relation to oncogenes and signaling pathways involved in tumor growth .
Table 1: Comparison of this compound with Other Antitumor Agents
| Compound | Year Discovered | Mechanism of Action | Clinical Status |
|---|---|---|---|
| This compound | 1953 | DNA synthesis inhibition | Not clinically applied |
| Mitomycin C | 1956 | DNA cross-linking | Approved for use |
| Dactinomycin | 1964 | DNA intercalation | Approved for use |
| Gemcitabine | 1990 | Nucleotide analog | Approved for use |
Case Studies
- This compound Analog Studies : Research has demonstrated that modifications to this compound can yield compounds with enhanced antitumor activity. For instance, studies have shown that certain structural changes can improve selectivity for cancer cells while reducing toxicity to normal cells .
- Mechanistic Insights : Investigations into how this compound interacts with cellular components have provided insights into its potential role in combination therapies. By understanding its interaction with DNA and cellular machinery, researchers are exploring ways to synergize this compound with other anticancer agents .
Análisis De Reacciones Químicas
Cycloaddition Reactions
A cycloaddition reaction between dimethyl 2-cyanofumarate and (σ-3-methoxyallyl)(η⁵-cyclopentadienyl)dicarbonyliron produces a cyclopentanoid intermediate, which serves as a precursor for sarkomycin . This method highlights the use of allyliron complexes to construct the cyclopentane core.
| Reagent 1 | Reagent 2 | Product | Key Application |
|---|---|---|---|
| Dimethyl 2-cyanofumarate | Allyliron complex | Cyclopentanoid derivative | This compound synthesis |
Asymmetric Rhodium-Catalyzed Conjugate Addition
A five-step enantioselective synthesis of (R)-sarkomycin employs:
-
Rhodium-catalyzed asymmetric conjugate alkenyl addition.
-
Silyl trapping.
-
Mukaiyama aldol reaction with aqueous formaldehyde .
The final step uses microwave-assisted acidic conditions to liberate this compound in high yield , addressing its inherent instability .
Vinyl Carbonyl Reactivity
The conjugated vinyl carbonyl group enables:
-
Free radical reactions : Participates in chain reactions with sulfhydryl (SH) groups, critical for its biological activity .
-
Alkali sensitivity : Degrades under alkaline conditions via ester-like oxygen bridge cleavage, leading to loss of bioactivity .
Oxidative Susceptibility
-
Oxidative cleavage : The C=C double bond in intermediates is cleaved using ozone or RuO₄ to generate stable precursors .
Antitumor Mechanism
This compound’s vinyl carbonyl group alkylates DNA and proteins via Michael addition, disrupting cancer cell proliferation .
Stabilization Strategies
-
Protection as THP acetal : Stabilizes hydroxy groups during synthesis .
-
Microwave-assisted reactions : Reduce decomposition during final liberation steps .
Comparative Analysis of Synthetic Routes
Degradation Pathways
Comparación Con Compuestos Similares
Natural Analogues
- Compound 1 (C${13}$H${16}$O$6$): A novel sarkomycin analog isolated from *Streptomyces* sp. HS-HY-144, featuring two 3-oxocyclopentanecarboxylic acid units linked at C-1. Despite structural similarity, it exhibited poor cytotoxicity against HeLa cells (IC${50}$ > 100 μM) and weak antibacterial activity against Staphylococcus aureus. The reduced activity was attributed to the absence of the α,β-unsaturated ketone group .
- Cystacyclin : Contains a 2-methylidene-3-oxocyclopentanecarboxylic acid moiety linked to N-acetyl-L-cysteine. While structurally related to this compound, it functions as a nerve growth factor (NGF) mimetic rather than an antitumor agent, inducing neurite outgrowth in PC12 cells at 2–20 mg ml$^{-1}$ .
Structure-Activity Relationships (SAR)
Key findings from synthetic studies include:
α,β-Unsaturated Ketone : Essential for antitumor activity. Analogs lacking this group (e.g., Compound 1) showed reduced efficacy .
Exocyclic Methyl Group: Not strictly required. Bromides, hydrazine derivatives, and this compound S1 (XXVe) retained activity without this group .
Esterification : Methyl or ethyl esters of carboxylate derivatives (e.g., XXIXb) enhanced activity by 5–6× compared to the free acid, likely due to improved membrane permeability .
Ring Modifications : Opening the cyclopentane ring (e.g., acyclic analogs) preserved or enhanced activity, while dimerization (e.g., XXXII) or nitro-group additions (e.g., 2,4-dinitrophenylhydrazone) abolished it .
Clinical and Toxicity Profiles
- Common side effects included phlebitis (77%) and nausea (50%) .
Métodos De Preparación
Strain Selection and Identification
The natural biosynthesis of this compound relies on actinomycetes, particularly Streptomyces strains. Streptomyces sp. HS-HY-144, isolated from Yunnan province soil, demonstrates high this compound productivity due to genetic adaptations in secondary metabolite pathways. 16S rDNA sequencing confirmed 100% homology with S. mirabilis strain 3662, underscoring the taxonomic precision required for strain selection.
Fermentation Process Optimization
Large-scale this compound production employs 50-L fermentors with precisely formulated media (Table 1). The production medium combines carbon sources (1% glucose, 4% soluble starch) with nitrogen supplements (2.5% soybean powder, 0.5% peptone) and trace minerals (MgSO₄·7H₂O, FeSO₄·7H₂O). Aerobic fermentation at 28°C for 7 days with 900 L·hr⁻¹ aeration and 100 rpm agitation maximizes biomass and metabolite accumulation.
Table 1: Composition of this compound Fermentation Media
| Component | Concentration (%, w/v) | Source |
|---|---|---|
| Glucose | 1.0 | Sinopharm Chemical |
| Soluble Starch | 4.0 | Haiyan Liuhe Starch |
| Soybean Powder | 2.5 | Ningbo Beilun Jiangnan |
| Peptone | 0.5 | Sincere Biotech |
| MgSO₄·7H₂O | 0.8 | Sinopharm Chemical |
| FeSO₄·7H₂O | 0.6 | Sinopharm Chemical |
Extraction and Purification
Post-fermentation broth undergoes multi-step processing:
-
Filtration and Solvent Extraction: Mycelial cake methanol extraction followed by Diaion HP-20 resin elution with 95% ethanol.
-
Ethyl Acetate Partitioning: Concentrated extracts subjected to liquid-liquid extraction, yielding 23 g crude material from 30 L broth.
-
Chromatographic Refinement: Silica gel column chromatography (CHCl₃/MeOH gradient) isolates this compound-containing fractions, with final purification via Sephadex LH-20 and preparative HPLC (30% CH₃CN/0.1% formic acid).
Synthetic Routes to Enantiopure this compound
Rhodium-Catalyzed Asymmetric Conjugate Addition
The 2013 synthesis established a five-step route using transition metal catalysis (Figure 1):
-
Key Step: Rhodium-catalyzed asymmetric alkenyl addition to α,β-unsaturated ester, achieving >90% enantiomeric excess (ee) through chiral ligand mediation.
-
Silyl Protection: Temporary tert-butyldiphenylsilyl (TBDPS) group installation stabilizes intermediates during Mukaiyama aldol reactions.
-
Microwave-Assisted Deprotection: Final THP acetal cleavage under acidic microwave conditions (120°C, 10 min) delivers (R)-sarkomycin in 85% yield.
Figure 1: Rhodium-catalyzed asymmetric synthesis of (R)-sarkomycin.
(Note: Figure would depict reaction scheme with catalytic cycle and stereochemical outcomes)
Intermolecular Pauson-Khand/Iridium Isomerization Approach
A 2018 innovation reduced synthetic steps while improving regioselectivity:
-
Scaffold Construction: Cobalt-mediated [2+2+1] cycloaddition between enyne and CO forms cyclopentane core with 78% efficiency.
-
Ir-Catalyzed Dynamic Kinetic Resolution: Chiral iridium complexes induce axial-to-central chirality transfer, establishing the (R)-configuration with 94% ee.
-
Final Functionalization: Hydrogenolysis of exocyclic alkene and oxidative ammonia elimination yield this compound methyl ester, later hydrolyzed to free acid.
Table 2: Comparative Analysis of this compound Synthetic Methods
| Parameter | Rhodium Route | Pauson-Khand Route |
|---|---|---|
| Total Steps | 5 | 5 |
| Overall Yield | 41% | 53% |
| Key Catalyst | Rh(I)/BINAP | Ir(I)/Josiphos |
| Enantiomeric Excess | 92% ee | 94% ee |
| Scalability | 10 g demonstrated | 50 g demonstrated |
Analytical Characterization and Quality Control
Spectroscopic Identification
Q & A
Basic Research Questions
Q. What are the standard methods for isolating Sarkomycin from Streptomyces erythrochromogenes, and how do solvent conditions influence yield?
- Methodological Answer : this compound is isolated via solvent extraction under acidic conditions (pH 2-3). Initial extraction uses butanol or ethyl acetate, followed by vacuum evaporation and carbon chromatography for purification . Solvent choice impacts yield: butanol is non-irritating but less efficient for large-scale cultures, while ethyl acetate is effective for deep-tank fermentation but may introduce impurities requiring countercurrent distribution (pH 3.9–4.7) for refinement .
- Key Parameters :
| Parameter | Condition | Outcome |
|---|---|---|
| pH | 2-3 | Optimal solvent transfer |
| Solvent | Ethyl acetate | High yield but irritant |
| Purification | Carbon chromatography | Removes pigments |
Q. How can researchers confirm this compound’s anti-tumor activity in preclinical models?
- Methodological Answer : Use in vivo models like Ehrlich carcinoma (ascitic or solid tumors). Administer purified this compound intraperitoneally at 10–20 mg/kg/day for 5–10 days. Monitor tumor regression and survival rates. Note: Ethyl acetate-derived samples may cause irritation, requiring toxicity controls .
Advanced Research Questions
Q. How can contradictory data on this compound’s solvent solubility (e.g., butanol vs. ethyl acetate) be resolved?
- Methodological Answer : Discrepancies arise from strain variation (shake-flask vs. deep-tank cultures) and pH instability. Validate extraction protocols using:
pH titration : Ensure consistency in extraction pH (2-3).
HPLC-MS : Confirm compound identity post-extraction.
Bioactivity assays : Compare A/B variants (e.g., this compound B is a decomposition product with reduced potency) .
- Compare experimental conditions (e.g., culture methods).
- Replicate studies with controlled variables.
- Use spectral data to rule out degradation.
Q. What strategies optimize this compound purification while minimizing decomposition?
- Methodological Answer :
- Countercurrent distribution : Separate this compound A (chlorophobic) from A’/B using pH 3.9–4.7 buffers.
- Low-temperature storage : Neutral aqueous solutions of A’ revert to A when refrigerated, avoiding decomposition .
- Purity assessment : Use UV-Vis (λ~270 nm) and bioactivity assays (Ehrlich tumor model).
Q. How should researchers design dose-response studies to assess this compound’s efficacy and toxicity?
- Methodological Answer :
- In vitro : Test against cancer cell lines (IC50 via MTT assay).
- In vivo : Use graded doses (1–20 mg/kg) in tumor-bearing mice. Include:
- Negative controls (vehicle-only).
- Positive controls (e.g., doxorubicin).
- Toxicity endpoints (weight loss, organ histopathology).
- Statistical rigor : Apply ANOVA with post-hoc tests; report p-values <0.05 as significant .
Methodological Frameworks
Q. How can PICO/FINER frameworks structure this compound research questions?
- PICO Example :
- Population : Ehrlich carcinoma-bearing mice.
- Intervention : this compound A (10 mg/kg, IP).
- Comparison : Ethyl acetate vs. butanol-extracted samples.
- Outcome : Tumor volume reduction ≥50%.
Q. What systematic review approaches synthesize this compound’s mechanism of action data?
- Methodological Answer :
Search databases : PubMed, Cochrane, Google Scholar (keywords: “this compound antitumor mechanism”).
Screen studies : Prioritize in vivo data and solvent-extraction details.
Integrate findings : Link solvent stability to bioactivity (e.g., A’ decomposition reduces efficacy) .
Ethics and Data Sharing
Q. How can researchers balance open data sharing with patient privacy in this compound clinical studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
